

4-Benzoyloxycyclohexanone Oxime: Structural Analysis and Synthetic Utility[1]

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Compound of Interest

Compound Name: (4-Hydroxyiminocyclohexyl) benzoate
CAS No.: 23968-54-9
Cat. No.: B189701

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Executive Summary

4-Benzoyloxycyclohexanone oxime is a specialized organic intermediate characterized by a cyclohexane ring functionalized with a benzoyloxy ester at the C4 position and an oxime group at the C1 position. It serves as a critical building block in the synthesis of pharmaceutical agents, particularly in the preparation of 4-aminocyclohexanol derivatives and as a photoactive precursor in polymer chemistry. This guide provides a comprehensive breakdown of its physicochemical properties, synthetic pathways, and structural considerations.[1]

Chemical Identity and Physicochemical Properties[1][2][3][4][5][6][7]

The molecule combines the lipophilic benzoyl group with the reactive oxime functionality, creating a versatile scaffold for further functionalization (e.g., Beckmann rearrangement or reduction).[1][2]

Table 1: Chemical Specifications

Property	Data
Chemical Name	4-Benzoyloxycyclohexanone oxime
Systematic Name	4-[(Benzoyloxy)imino]cyclohexyl benzoate (Note: IUPAC naming varies based on priority; often cited as 4-(Benzoyloxy)cyclohexan-1-one oxime)
Molecular Formula	C ₁₃ H ₁₅ NO ₃
Molecular Weight	233.27 g/mol
Exact Mass	233.1052
Precursor CAS	23510-95-4 (4-Benzoyloxycyclohexanone)
Physical State	White to off-white crystalline solid (Typical)
Solubility	Soluble in ethanol, methanol, DMSO, chloroform; sparingly soluble in water. [1] [3] [4] [2] [5] [6] [7]

Structural Composition

- Core Scaffold: Cyclohexane ring in a chair conformation.[\[2\]](#)
- Position 1: Oxime group (=N-OH).[\[1\]](#)[\[2\]](#)[\[8\]](#) The C=N double bond restricts rotation, leading to potential E (anti) and Z (syn) stereoisomers, though the E-isomer is typically thermodynamically favored due to steric minimization.[\[1\]](#)[\[2\]](#)
- Position 4: Benzoyloxy group (-O-C(=O)C₆H₅).[\[1\]](#)[\[2\]](#) This ester linkage is susceptible to hydrolysis under strong basic or acidic conditions, necessitating careful pH control during oximation.[\[1\]](#)

Structural Analysis & Molecular Weight Derivation

The molecular weight is derived from the atomic composition of the functional groups added to the cyclohexane backbone.

Step-by-Step Calculation

- Cyclohexane Ring (C₆H₁₀): The base saturated ring.[\[2\]](#)
- Modification at C1 (Ketone to Oxime):
 - Reaction:
[\[1\]](#)
 - Net Change: Replacement of O (15.999) with N-OH (14.007 + 15.999 + 1.008 = 31.014).
[\[1\]](#)
 - Mass Delta: +15.015 Da.
- Modification at C4 (H to Benzoyloxy):
 - Reaction:
 - Benzoyloxy Group Formula:
 - Net Change: Addition of

(121.11) and removal of H (1.008).[\[1\]](#)[\[2\]](#)
 - Mass Delta: +120.10 Da.

Final Formula:

Total MW:

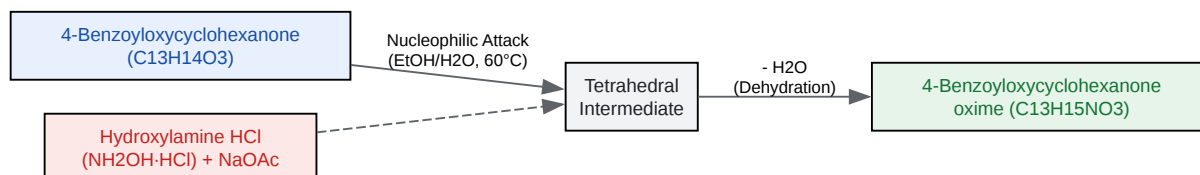
[\[1\]](#)

Synthesis Protocol

The synthesis typically proceeds via the condensation of 4-benzoyloxycyclohexanone with hydroxylamine hydrochloride. This method preserves the ester group at C4 while selectively converting the ketone at C1.

Reaction Scheme

The reaction is an acid-catalyzed nucleophilic addition-elimination.



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Figure 1: Synthetic pathway for the oximation of 4-benzoyloxycyclohexanone.

Experimental Procedure

- Reagent Preparation:
 - Dissolve 1.0 equivalent of 4-benzoyloxycyclohexanone (MW 218.25) in Ethanol (10 mL/g).
 - Prepare a separate solution of 1.2 equivalents of Hydroxylamine Hydrochloride and 1.5 equivalents of Sodium Acetate in a minimum amount of water.
 - Note: Sodium acetate acts as a buffer to neutralize the HCl released, preventing acid-catalyzed hydrolysis of the benzoate ester.
- Reaction:
 - Add the hydroxylamine solution dropwise to the ketone solution with stirring.
 - Heat the mixture to 60°C for 2–4 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 3:1) for the disappearance of the ketone.[2]
- Work-up:
 - Evaporate the ethanol under reduced pressure.
 - Dilute the residue with cold water to precipitate the oxime.
 - Filter the solid and wash with cold water to remove inorganic salts.

- Purification:
 - Recrystallize from ethanol/water or toluene/hexane to obtain the pure oxime.

Characterization & Validation

To confirm the identity of the synthesized compound, the following spectroscopic signatures are expected.

Nuclear Magnetic Resonance (NMR)

- ^1H NMR (CDCl_3 , 400 MHz):
 - δ 9.0–10.0 ppm (s, 1H): Broad singlet corresponding to the oxime hydroxyl proton ($=\text{N}-\text{OH}$).[\[1\]](#)[\[2\]](#)
 - δ 8.0–7.4 ppm (m, 5H): Aromatic protons from the benzoyl group.[\[1\]](#)[\[2\]](#)
 - δ 5.2 ppm (m, 1H): Multiplet for the methine proton at C4 ($-\text{O}-\text{Bz}$).[\[1\]](#)[\[2\]](#) The downfield shift is due to the ester linkage.
 - δ 3.4–1.6 ppm (m, 8H): Cyclohexane ring protons.[\[1\]](#)[\[2\]](#) The protons alpha to the oxime (C2 and C6) will show distinct splitting patterns due to the anisotropy of the $\text{C}=\text{N}$ bond.[\[1\]](#)[\[2\]](#)

Infrared Spectroscopy (FT-IR)

- $3200\text{--}3400\text{ cm}^{-1}$: Broad O-H stretch (Oxime).[\[1\]](#)
- 1715 cm^{-1} : Strong C=O stretch (Ester).[\[1\]](#) Note: The ketone C=O at $\sim 1710\text{ cm}^{-1}$ will be absent.
- 1660 cm^{-1} : Weak C=N stretch (Oxime).[\[1\]](#)[\[2\]](#)
- 1270 cm^{-1} : C-O-C stretch (Benzoate ester).[\[1\]](#)

Applications in Research

Pharmaceutical Intermediates

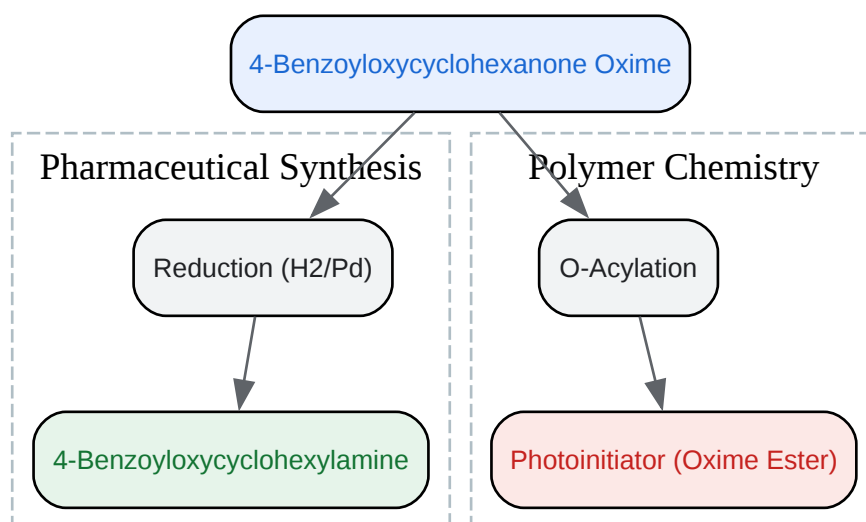
This oxime is a precursor for 4-aminocyclohexanol derivatives via reduction (e.g., using

or

).^{[1][2]} The benzoyl group acts as a protecting group for the alcohol, allowing selective modification of the amine generated from the oxime.^{[1][9]}

Polymer Chemistry

Oxime esters are widely used as photoinitiators in photopolymerization.^[2] While 4-benzoyloxycyclohexanone oxime itself is an intermediate, its O-acylated derivatives (e.g., Acetyl-oxime) cleave homolytically under UV light to generate radicals that initiate polymerization.^[1]



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Figure 2: Downstream applications in drug synthesis and polymer science.^{[1][2]}

References

- PubChem. (2025).^{[3][2]} 4-(Benzoyloxy)cyclohexanone Compound Summary. National Library of Medicine. [\[Link\]](#)

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